molecular formula C13H11ClN2O2 B6414645 6-Amino-3-(4-chloro-3-methylphenyl)picolinic acid CAS No. 1261959-13-0

6-Amino-3-(4-chloro-3-methylphenyl)picolinic acid

Cat. No.: B6414645
CAS No.: 1261959-13-0
M. Wt: 262.69 g/mol
InChI Key: WGMUZBVKAJDUJG-UHFFFAOYSA-N
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Description

6-Amino-3-(4-chloro-3-methylphenyl)picolinic acid is a chemical compound with significant potential in various scientific research fields. It is a derivative of picolinic acid, which is known for its role in zinc transport and its use as a synthetic auxin herbicide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-(4-chloro-3-methylphenyl)picolinic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely applied for forming carbon–carbon bonds and involves the use of boron reagents . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would likely apply.

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-(4-chloro-3-methylphenyl)picolinic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents.

    Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product is formed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

6-Amino-3-(4-chloro-3-methylphenyl)picolinic acid has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Studied for its potential role in zinc transport and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic effects, particularly in antiviral and immunomodulatory applications.

    Industry: Used in the development of synthetic auxin herbicides, which are important for agricultural applications.

Mechanism of Action

The mechanism of action of 6-Amino-3-(4-chloro-3-methylphenyl)picolinic acid involves its interaction with molecular targets such as zinc finger proteins. By binding to these proteins, it can alter their structure and function, thereby affecting various cellular processes. This mechanism is similar to that of picolinic acid, which plays a key role in zinc transport and has been shown to have antiviral and immunomodulatory effects .

Comparison with Similar Compounds

Similar Compounds

    Picloram: A synthetic auxin herbicide with a similar structure but different functional groups.

    Halauxifen-methyl: Another synthetic auxin herbicide with a different substitution pattern on the picolinic acid skeleton.

    Florpyrauxifen-benzyl: A novel herbicide with a unique substitution pattern on the picolinic acid skeleton.

Uniqueness

6-Amino-3-(4-chloro-3-methylphenyl)picolinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

6-amino-3-(4-chloro-3-methylphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O2/c1-7-6-8(2-4-10(7)14)9-3-5-11(15)16-12(9)13(17)18/h2-6H,1H3,(H2,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGMUZBVKAJDUJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=C(N=C(C=C2)N)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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